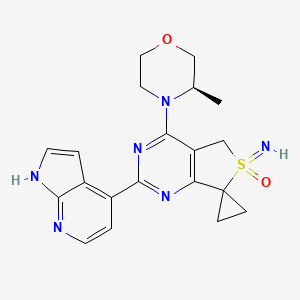
Valsartan Isopropyl-d7 Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valsartan isopropyl ester-d7 is a deuterated derivative of valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in valsartan isopropyl ester-d7 replace the hydrogen atoms in the isopropyl ester group, which can enhance the compound’s stability and metabolic profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of valsartan isopropyl ester-d7 typically involves the esterification of valsartan with deuterated isopropyl alcohol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include deuterated isopropyl alcohol, a catalyst such as sulfuric acid or hydrochloric acid, and a dehydrating agent like molecular sieves to remove water formed during the reaction.
Industrial Production Methods
Industrial production of valsartan isopropyl ester-d7 follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of valsartan to its deuterated ester form while minimizing side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Valsartan isopropyl ester-d7 undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Valsartan carboxylic acid-d7
Reduction: Valsartan alcohol-d7
Substitution: Various valsartan derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Valsartan isopropyl ester-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of valsartan in biological samples.
Biology: Studied for its metabolic stability and pharmacokinetics compared to non-deuterated valsartan.
Medicine: Investigated for its potential to provide more consistent therapeutic effects with reduced side effects due to its enhanced stability.
Industry: Used in the development of new formulations and drug delivery systems to improve the bioavailability and efficacy of valsartan.
Mecanismo De Acción
Valsartan isopropyl ester-d7 exerts its effects by blocking the angiotensin II receptor type 1, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The deuterium atoms in valsartan isopropyl ester-d7 may enhance the compound’s metabolic stability, leading to prolonged action and reduced frequency of administration.
Comparación Con Compuestos Similares
Similar Compounds
Valsartan: The non-deuterated form of valsartan isopropyl ester-d7.
Losartan: Another angiotensin II receptor antagonist used for similar therapeutic purposes.
Irbesartan: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
Valsartan isopropyl ester-d7 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the formation of potentially harmful metabolites. This can lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated valsartan and other similar compounds.
Propiedades
Fórmula molecular |
C27H35N5O3 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D |
Clave InChI |
XIZXKMBYUPSRFW-YKCRMNSISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |
SMILES canónico |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


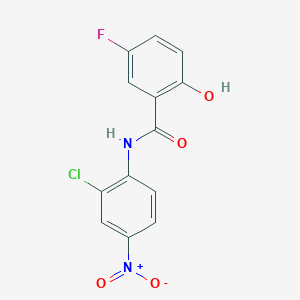
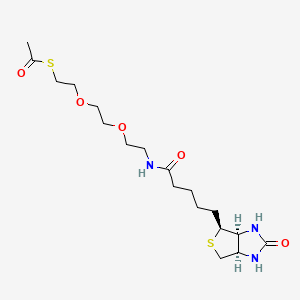
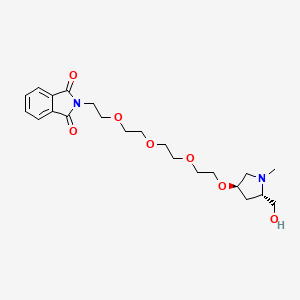
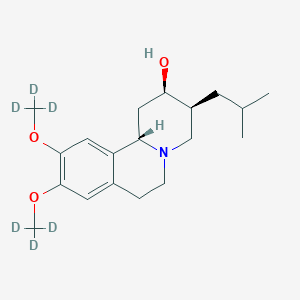
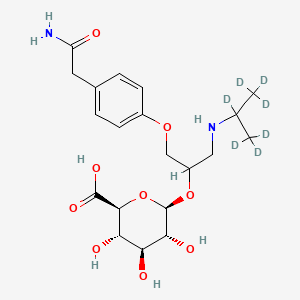
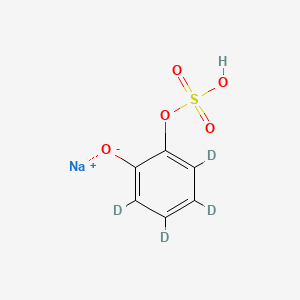
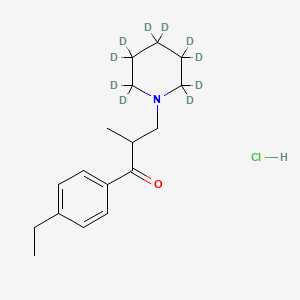
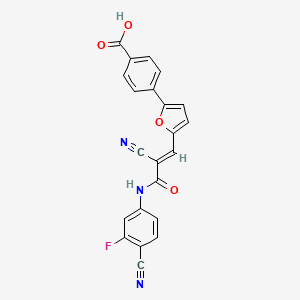

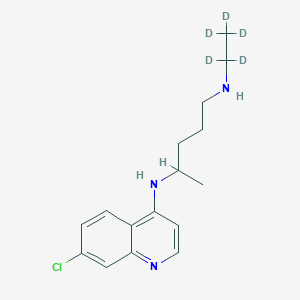


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
